molecular formula C11H13FN2 B1334489 3-(5-fluoro-1H-indol-3-yl)propan-1-amine CAS No. 245762-27-0

3-(5-fluoro-1H-indol-3-yl)propan-1-amine

Cat. No.: B1334489
CAS No.: 245762-27-0
M. Wt: 192.23 g/mol
InChI Key: JBFFCANWDYAYFN-UHFFFAOYSA-N
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Description

3-(5-fluoro-1H-indol-3-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the indole ring system in this compound makes it an important scaffold for the development of new therapeutic agents .

Scientific Research Applications

3-(5-fluoro-1H-indol-3-yl)propan-1-amine has diverse applications in scientific research, including:

Safety and Hazards

The safety information for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

The primary targets of the compound 3-(5-fluoro-1H-indol-3-yl)propan-1-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of the action of this compound are currently under investigation . Understanding these effects will provide insights into the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, presence of other molecules, and cellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between carboxylic acids and amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-fluoro-1H-indol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-1-amine group at the 3-position and the fluorine atom at the 5-position differentiates it from other indole derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFFCANWDYAYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398225
Record name 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245762-27-0
Record name 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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